N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[4-(6-Methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS: 895803-02-8) is a sulfonamide derivative characterized by a pyridazinyl-phenyl backbone and a trifluoromethoxy-substituted benzene ring. Its molecular formula is C₁₈H₁₅F₃N₄O₃S, with a molecular weight of 424.39 g/mol. The compound combines a sulfonamide moiety, known for bioactivity in medicinal chemistry, with electron-withdrawing (trifluoromethoxy) and electron-donating (methoxy) groups, which modulate its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-27-17-11-10-16(22-23-17)12-2-4-13(5-3-12)24-29(25,26)15-8-6-14(7-9-15)28-18(19,20)21/h2-11,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGCCNQEGATRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridazine moiety : The presence of a 6-methoxypyridazin-3-yl group contributes to its pharmacological properties.
- Trifluoromethoxy group : This substituent enhances lipophilicity, potentially improving the compound's bioavailability.
- Sulfonamide functionality : Known for its role in various biological activities, this group may contribute to enzyme inhibition or other mechanisms.
Anticancer Potential
The compound's structure suggests it may interact with kinase pathways, which are critical in cancer cell proliferation. In a study examining similar pyridazine derivatives, notable inhibition of cancer cell lines was observed, indicating potential anticancer activity. The mechanism likely involves interference with signaling pathways essential for tumor growth.
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors. The specific interaction of this compound with enzymes such as carbonic anhydrase or various kinases could be a focal point for future research. Enzyme assays could elucidate its inhibitory effects and therapeutic potential.
Synthesis and Biological Evaluation
A study focused on the synthesis of related pyridazine compounds reported that modifications in the substituents significantly affected biological activity. The synthesized derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity. This underscores the importance of structural variations in enhancing biological efficacy.
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Moderate | 25 | Kinase 1 |
| Compound B | High | 10 | Kinase 2 |
| This compound | TBD | TBD | TBD |
In Vivo Studies
In vivo studies are essential to evaluate the pharmacokinetics and toxicity profiles of new compounds. While specific studies on this compound are not yet available, research on similar sulfonamide derivatives has indicated promising results regarding their safety and efficacy in animal models.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Solubility : The trifluoromethoxy group enhances lipophilicity compared to methoxy analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide), which may improve membrane permeability .
Preparation Methods
Chlorosulfonation of 4-(Trifluoromethoxy)benzene
4-(Trifluoromethoxy)benzene is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4–6 hours |
| Yield | 72–85% |
The trifluoromethoxy group remains stable under these conditions due to its strong electron-withdrawing nature, which mitigates electrophilic over-reactivity.
Synthesis of 4-(6-Methoxypyridazin-3-yl)aniline
Pyridazine Ring Construction
6-Methoxypyridazin-3-amine is synthesized via cyclocondensation of 1,2-diketones with hydrazine derivatives. For example:
Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (78–82%).
Coupling to Aniline
A Suzuki-Miyaura cross-coupling attaches the pyridazine moiety to 4-bromoaniline:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, reflux |
| Yield | 65–70% |
Sulfonamide Bond Formation
The final step involves nucleophilic substitution between 4-(trifluoromethoxy)benzenesulfonyl chloride and 4-(6-methoxypyridazin-3-yl)aniline:
Procedure
-
Dissolve 4-(6-methoxypyridazin-3-yl)aniline (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (2.5 equiv) as a base to scavenge HCl.
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Slowly add 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) at 0°C.
-
Warm to room temperature and stir for 12–16 hours.
Workup
-
Quench with ice-cold water.
-
Extract with DCM (3 × 50 mL).
-
Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.8 Hz, 1H, pyridazine-H), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.62 (s, 1H, NH), 7.34 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 2.8 Hz, 1H, pyridazine-H), 3.91 (s, 3H, OCH₃).
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¹³C NMR : δ 162.1 (C-OCH₃), 152.3 (CF₃O), 140.2–118.7 (aromatic carbons), 56.1 (OCH₃).
-
HRMS : m/z calculated for C₁₈H₁₅F₃N₃O₃S [M+H]⁺: 434.0782; found: 434.0785.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity at 254 nm.
Challenges and Optimization Strategies
-
Trifluoromethoxy Group Stability : The OCF₃ group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH during workup is critical.
-
Sulfonyl Chloride Reactivity : Excess sulfonyl chloride (1.1 equiv) ensures complete conversion of the aniline.
-
Byproduct Formation : Unreacted aniline is removed via acid-base extraction (5% HCl wash).
Scale-Up Considerations
Pilot-scale reactions (1 mol) use continuous flow reactors to enhance heat dissipation and reduce reaction time (4 hours vs. 16 hours batch) .
Q & A
Q. What are the key synthetic pathways and purification strategies for N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example, the pyridazine core is functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the phenyl-sulfonamide moiety . Critical steps include:
- Step 1 : Formation of the 6-methoxypyridazin-3-yl intermediate using Pd-catalyzed coupling.
- Step 2 : Sulfonylation of the aniline group with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
- Purification : Use silica gel chromatography (TLC monitoring) followed by recrystallization from ethanol/water mixtures. Purity is verified via HPLC (>98%) and ¹H/¹³C NMR .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms methoxy (δ ~3.9 ppm) and sulfonamide (δ ~10.2 ppm) protons. ¹⁹F NMR detects the trifluoromethoxy group (δ ~-58 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 468.08) .
- X-ray Crystallography : Resolves π-stacking interactions between the pyridazine and benzene rings, critical for stability .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); enhanced in DMSO or PEG-400. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | >50 |
| Ethanol | 2.5 |
- Stability : Stable at -20°C for >6 months. Degrades at pH <3 (sulfonamide hydrolysis) or >9 (methoxy group demethylation). Use LC-MS to monitor degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence target binding and bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
- Replace methoxy with morpholine (increased solubility but reduced potency) .
- Substitute trifluoromethoxy with nitro groups (enhanced enzyme inhibition but higher cytotoxicity) .
Experimental Design : - Synthesize analogs via parallel chemistry.
- Test in enzyme assays (e.g., carbonic anhydrase inhibition) and cellular models (IC₅₀ comparisons).
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., bacteriostatic vs. cytotoxic effects) arise from:
- Assay Conditions : Varying pH, serum content, or incubation time. Standardize using CLSI guidelines .
- Cell Line Variability : Test in isogenic panels (e.g., NCI-60) to identify genotype-dependent responses .
- Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screens .
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
- Methodological Answer :
- Target Identification : Employ chemical proteomics (e.g., affinity chromatography with biotinylated probes) .
- Pathway Analysis : RNA-seq after treatment reveals dysregulated pathways (e.g., NF-κB or MAPK) .
- In Vivo Models : Use xenografts (e.g., HT-29 colon cancer) with pharmacokinetic monitoring (Cₘₐₓ, AUC) .
Q. What computational methods predict metabolic stability and off-target interactions?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites .
- Off-Target Screening : Similarity ensemble approach (SEA) maps to GPCRs or kinases. Validate via radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
